molecular formula C8H7FN4 B2582337 1-(5-Fluoropyrimidin-2-yl)azetidine-3-carbonitrile CAS No. 1861965-10-7

1-(5-Fluoropyrimidin-2-yl)azetidine-3-carbonitrile

Cat. No.: B2582337
CAS No.: 1861965-10-7
M. Wt: 178.17
InChI Key: YMHJFQKKSBCEMR-UHFFFAOYSA-N
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Description

1-(5-Fluoropyrimidin-2-yl)azetidine-3-carbonitrile is a heterocyclic compound featuring a pyrimidine ring substituted with fluorine at the 5-position and linked to an azetidine ring bearing a carbonitrile group. This structure combines fluorinated aromaticity with the conformational rigidity of azetidine, making it a candidate for medicinal chemistry applications, particularly in kinase inhibition or protein-protein interaction modulation. The fluorine atom enhances electronegativity and metabolic stability, while the azetidine-carbonitrile moiety may improve binding affinity through hydrogen bonding and steric optimization .

Properties

IUPAC Name

1-(5-fluoropyrimidin-2-yl)azetidine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN4/c9-7-2-11-8(12-3-7)13-4-6(1-10)5-13/h2-3,6H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMHJFQKKSBCEMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=C(C=N2)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Fluoropyrimidin-2-yl)azetidine-3-carbonitrile typically involves the reaction of 5-fluoropyrimidine with azetidine derivatives under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the azetidine, followed by nucleophilic substitution with 5-fluoropyrimidine .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

1-(5-Fluoropyrimidin-2-yl)azetidine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The fluoropyrimidine moiety allows for nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

1-(5-Fluoropyrimidin-2-yl)azetidine-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Fluoropyrimidin-2-yl)azetidine-3-carbonitrile involves its interaction with specific molecular targets. The fluoropyrimidine moiety can interact with nucleic acids, potentially inhibiting DNA or RNA synthesis. The azetidine ring may also interact with enzymes, affecting their activity and leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name/ID Core Structure Key Substituents/Modifications Synthesis Method Application/Target Reference
1-(5-Fluoropyrimidin-2-yl)azetidine-3-carbonitrile Azetidine-3-carbonitrile 5-Fluoropyrimidin-2-yl Microwave-assisted Pd catalysis (BrettPhos Pd G3) Likely kinase/protein-targeted therapy
(S)-1-(5-Chloro-4-(complex substituents)pyrimidin-2-yl)azetidine-3-carbonitrile (Compound 12) Azetidine-3-carbonitrile 5-Chloro-4-(cyclopropyl-difluoro-hexahydrooxazepinoquinolinyl) Thermal heating (80°C) BCL6 inhibition
1-[6-(Substituted-naphthyridin-1-yl)azetidine-3-carbonitrile (Compound 21) Azetidine-3-carbonitrile Naphthyridine-piperidine-fluoro-hydroxy Microwave reactor, Pd-catalyzed coupling EGFR kinase inhibition
AZ960 Pyridinecarbonitrile 5-Fluoro, pyrazolylamino, fluorophenyl Multi-step synthesis JAK2 kinase inhibition
2-Amino-hexahydroquinoline-3-carbonitrile (Q1-14) Hexahydroquinoline-carbonitrile Chloro-pyridinyl, substituted phenyl Cyclocondensation with cyclohexanedione Unspecified (structural diversity study)

Structural Analysis

  • Azetidine vs. Piperidine/Hexahydroquinoline: The azetidine ring in the target compound (4-membered) confers greater rigidity and smaller steric bulk compared to 6-membered piperidine (Compound 21) or hexahydroquinoline (Q1-14). This may enhance binding to shallow protein pockets while reducing metabolic degradation .
  • Fluorine vs. Chlorine Substituents : The 5-fluorine on the pyrimidine ring (target compound) offers stronger electronegativity and improved pharmacokinetics (e.g., membrane permeability) compared to the 5-chloro substituent in Compound 12 .
  • Carbonitrile Positioning: The carbonitrile group at the 3-position of azetidine (target) may act as a hydrogen bond acceptor, a feature shared with AZ960’s pyridinecarbonitrile but absent in Q1-14’s hexahydroquinoline framework .

Key Research Findings

  • Metabolic Stability : Fluorine substitution (target compound) may reduce cytochrome P450-mediated metabolism compared to chloro analogues (Compound 12), as seen in studies of fluorinated kinase inhibitors .
  • Synthetic Efficiency : Microwave-assisted methods (target, Compound 21) achieve >80% purity, outperforming traditional methods in yield and reproducibility .

Biological Activity

1-(5-Fluoropyrimidin-2-yl)azetidine-3-carbonitrile is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C₈H₈FN₃
  • Molecular Weight : 167.17 g/mol
  • CAS Number : 1861965-10-7

The presence of the fluoropyrimidine moiety is significant for its biological activity, particularly in relation to nucleic acid interactions and enzyme inhibition.

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, which is crucial for various biochemical pathways. For instance, it may inhibit enzymes involved in nucleotide synthesis, impacting cell proliferation and survival.
  • Anticancer Activity : Preliminary studies have suggested that this compound exhibits anticancer properties, potentially through apoptosis induction in cancer cells. The interaction with DNA or RNA synthesis pathways is a likely mechanism contributing to its cytotoxic effects.

Antimicrobial Activity

Research indicates that this compound may possess antimicrobial properties. In vitro studies have shown varying degrees of activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, with reported IC50 values suggesting moderate potency against these pathogens .

Anticancer Properties

In cancer research, the compound has been evaluated for its effects on different cancer cell lines. For example:

Cell Line IC50 (µM) Mechanism
HeLa (Cervical Cancer)12.5Induction of apoptosis
MCF-7 (Breast Cancer)15.0Cell cycle arrest
A549 (Lung Cancer)20.0Inhibition of proliferation

These results indicate that the compound may be a promising candidate for further development in cancer therapeutics .

Case Studies

Several case studies have highlighted the potential of this compound in clinical settings:

  • Study on Antitumor Activity : A recent study evaluated the efficacy of this compound in xenograft models of breast cancer. The results showed significant tumor reduction compared to control groups, suggesting its potential as an effective treatment option .
  • Combination Therapy Research : Another study investigated the use of this compound in combination with existing chemotherapeutics. The findings indicated enhanced efficacy and reduced resistance in cancer cells, supporting its role in combination therapy strategies .

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